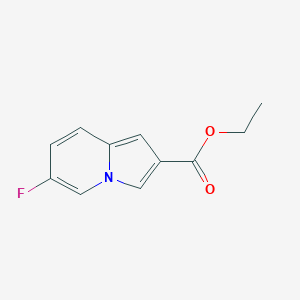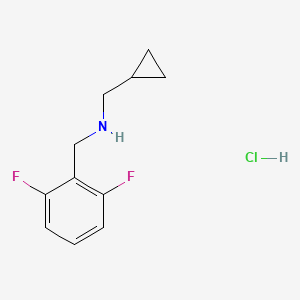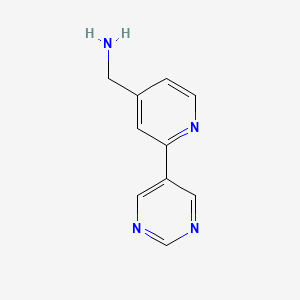
(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Descripción general
Descripción
(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C14H18N4 and its molecular weight is 242.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ambient-Temperature Synthesis
- A study reported the ambient-temperature synthesis of novel compounds related to "(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine", highlighting its potential in efficient chemical synthesis at room temperature (Becerra, Cobo & Castillo, 2021).
Anticonvulsant Agents
- Schiff bases of 3-aminomethyl pyridine, which are structurally related to the compound , were synthesized and exhibited potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Antimicrobial and Antimycobacterial Activity
- Compounds with a structural resemblance to "this compound" demonstrated significant antimycobacterial activity, indicating their potential in antimicrobial research (R.V.Sidhaye et al., 2011).
Polymerization Catalysis
- A study explored the use of related compounds in the catalysis of methyl methacrylate polymerization, showing the compound's potential in materials science and industrial applications (Sung-Hoon Kim et al., 2014).
Anticancer and Antimicrobial Agents
- Novel compounds structurally similar to "this compound" were synthesized and evaluated for their anticancer and antimicrobial activities, suggesting a role in pharmaceutical research (Katariya et al., 2021).
Coordination Chemistry and Sensing Applications
- Compounds with pyrazolylpyridine units, like the one , have been used as ligands in coordination chemistry, particularly for luminescent lanthanide compounds, indicating their use in biological sensing and materials science (Halcrow, 2005).
Catalytic Applications in Organic Chemistry
- Derivatives similar to the compound were used in catalytic applications, displaying good activity and selectivity in organic synthesis (Roffe et al., 2016).
Photoinduced Tautomerization Studies
- Research on 2-(1H-pyrazol-5-yl)pyridines, related to the compound, showed three types of photoreactions, offering insights into photochemistry and molecular interactions (Vetokhina et al., 2012).
Antibacterial and Antioxidant Activities
- Pyrazole derivatives, related to the compound , exhibited antibacterial and antioxidant activities, suggesting their potential in medicinal chemistry (Lynda, 2021).
Drug Metabolism Studies
- The compound and its derivatives were explored for their role in the metabolism of drugs, particularly in assessing drug-drug interactions (Khojasteh et al., 2011).
Propiedades
IUPAC Name |
(2-cyclopentyl-5-pyridin-2-ylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-10-12-9-14(13-7-3-4-8-16-13)17-18(12)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHMIXJJFHCXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CC=CC=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-[6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonic acid;azane](/img/structure/B1472779.png)

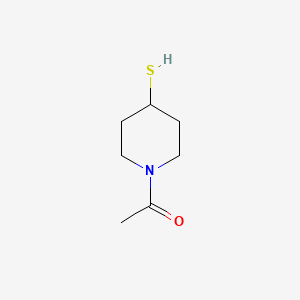
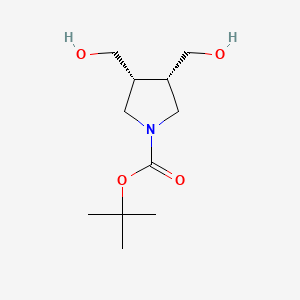

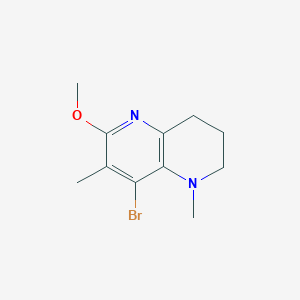
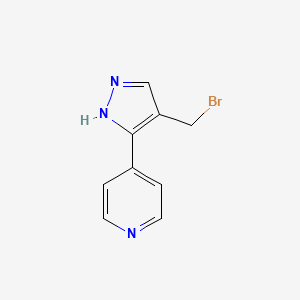
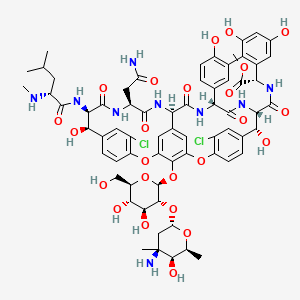

![3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-N-pentan-3-ylpyrazin-2-amine;hydrochloride](/img/structure/B1472795.png)
